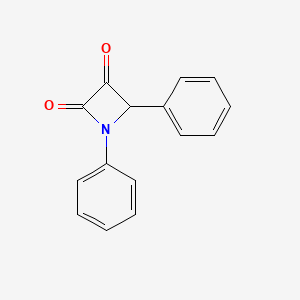

1,4-Diphenylazetidine-2,3-dione

Description

1,4-Diphenylazetidine-2,3-dione is a four-membered heterocyclic compound featuring an azetidine ring (a saturated four-membered ring containing one nitrogen atom) with two phenyl groups substituted at the 1- and 4-positions and two ketone (dione) groups at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No. |

112383-87-6 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

1,4-diphenylazetidine-2,3-dione |

InChI |

InChI=1S/C15H11NO2/c17-14-13(11-7-3-1-4-8-11)16(15(14)18)12-9-5-2-6-10-12/h1-10,13H |

InChI Key |

BWQSIZXQFJENMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C(=O)N2C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ring Size and Strain : The azetidine core introduces significant ring strain compared to six-membered piperazine or fused bicyclic systems (e.g., indan or isoindole). This strain may complicate synthesis but could enhance reactivity in targeted drug design.

- Synthetic Accessibility : Piperazine-2,3-diones are synthesized via straightforward reductive alkylation, while fused systems like isoindole-diones require multi-step protocols .

Physicochemical Properties

Table 2: Lipophilicity and Solubility Profiles

Key Observations :

- Balancing Act: Isoindole derivatives demonstrate how polar substituents (e.g., amino groups) can fine-tune lipophilicity for optimal bioavailability .

Key Observations :

- Dione Moiety : The 2,3-dione group is a critical pharmacophore, enabling hydrogen bonding or electron-deficient interactions with biological targets (e.g., DNA gyrase or metabolic enzymes) .

- Substituent Effects : Piperazine derivatives with benzyl groups show enhanced anthelmintic activity over unsubstituted analogs, underscoring the role of lipophilic substituents in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.